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6-Bromo-8-methoxyquinazolin-2(1H)-one
Overview
Description
6-Bromo-8-methoxyquinazolin-2(1H)-one is a quinazoline derivative with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the quinazoline ring structure. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminobenzonitrile and 6-bromopyridine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the quinazoline core.
Methoxylation: The resulting quinazoline core is then subjected to methoxylation using methanol and an acid catalyst, such as hydrochloric acid (HCl), to introduce the methoxy group at the 8th position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-methoxyquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom, resulting in different derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinazolinone derivatives with different oxidation states.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: Compounds with various functional groups introduced at different positions.
Scientific Research Applications
Chemistry
6-Bromo-8-methoxyquinazolin-2(1H)-one serves as a critical building block for synthesizing more complex quinazoline derivatives. Its unique structure allows for various chemical modifications, leading to a range of derivatives with potential applications in drug development.
Biology
The compound has been investigated for its biological activities, particularly its potential as an anticancer agent:
- Mechanism of Action : It interacts with specific molecular targets involved in cell proliferation, potentially inhibiting enzymes that promote cancer growth. Preliminary studies suggest it may disrupt protein homeostasis, leading to increased apoptosis in cancer cells .
- Biological Activity : Research indicates that it exhibits antimicrobial properties alongside anticancer effects, making it a candidate for further exploration in therapeutic contexts .
Medicine
The compound is under investigation for its therapeutic potential:
- Anticancer Research : Studies have shown that derivatives of this compound can inhibit cancer cell growth effectively. For instance, structural modifications have led to compounds with improved potency against various cancer cell lines .
- Clinical Studies : Ongoing research aims to validate the efficacy of these compounds in clinical settings, focusing on their pharmacokinetic properties and safety profiles.
Compound Name | IC50 (μM) | Biological Activity | Notes |
---|---|---|---|
ML240 | 0.1 | p97 ATPase Inhibitor | Strong anticancer activity observed |
ML241 | 0.9 | p97 ATPase Inhibitor | Similar activity but less potent than ML240 |
This compound | TBD | Anticancer potential | Further studies needed |
Case Studies
- Structure–Activity Relationship (SAR) Studies
-
Antitumor Efficacy
- In xenograft models, compounds derived from this compound exhibited significant antitumor effects, suggesting their potential utility in cancer therapy.
Mechanism of Action
The mechanism by which 6-Bromo-8-methoxyquinazolin-2(1H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
6-Bromo-8-methoxyquinazolin-2(1H)-one is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other quinazoline derivatives, such as 6-chloro-8-methoxyquinazolin-2(1H)-one and 6-fluoro-8-methoxyquinazolin-2(1H)-one.
Uniqueness: The presence of the bromine atom at the 6th position gives this compound distinct chemical and biological properties compared to its chloro- and fluoro- analogs.
Biological Activity
6-Bromo-8-methoxyquinazolin-2(1H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This compound exhibits potential as an anticancer agent and has been studied for its effects on various cellular pathways. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its quinazoline core, which is modified by a bromine atom at the 6-position and a methoxy group at the 8-position. The presence of these substituents is crucial for its biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have shown that this compound exhibits significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer). The IC50 values reported for these cell lines indicate potent antiproliferative effects, suggesting that it may selectively target tumor cells while sparing normal cells .
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Inhibition of Enzymatic Activity
This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression:
- Histone Deacetylases (HDACs) :
- Compounds with similar structures have shown dual inhibition of HDAC1 and HDAC6, leading to increased acetylation of histones and subsequent modulation of gene expression related to cancer progression . Although specific data on this compound's HDAC inhibitory activity is limited, its structural analogs exhibit promising results.
Case Studies
Several case studies illustrate the efficacy of quinazoline derivatives in clinical settings:
- Xenograft Models : In animal models bearing human tumors, compounds similar to this compound have demonstrated significant tumor reduction without substantial side effects, indicating a favorable therapeutic index .
Research Findings Summary Table
Properties
IUPAC Name |
6-bromo-8-methoxy-1H-quinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-7-3-6(10)2-5-4-11-9(13)12-8(5)7/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFYLIKECNEGDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC(=O)N=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701527 | |
Record name | 6-Bromo-8-methoxyquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-13-9 | |
Record name | 6-Bromo-8-methoxyquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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